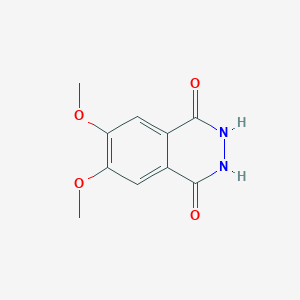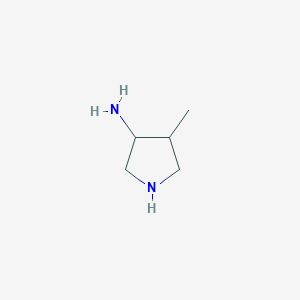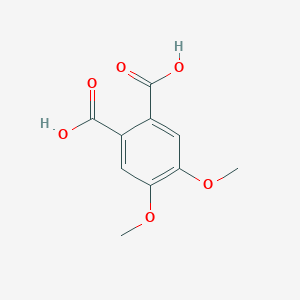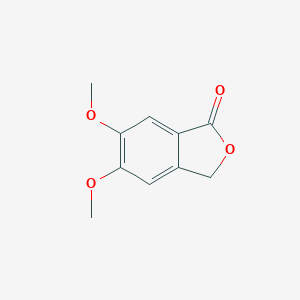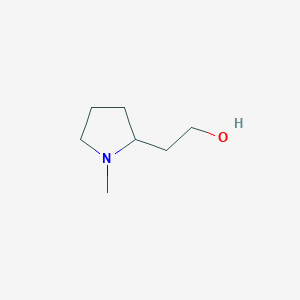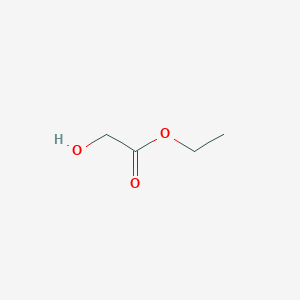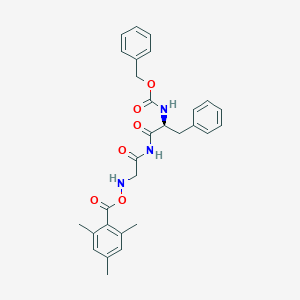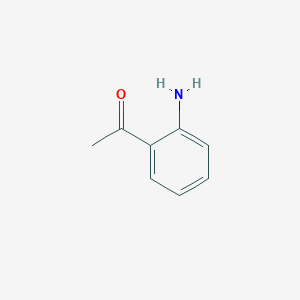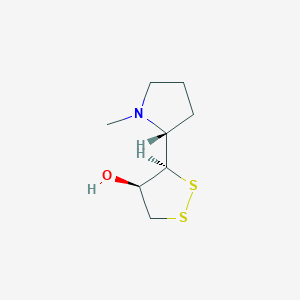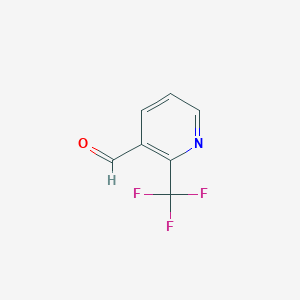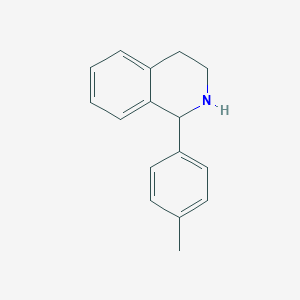
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline, also known as 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-MeTIQ), is a heterocyclic organic compound that has been the subject of scientific research due to its potential therapeutic applications. This molecule is a derivative of tetrahydroisoquinoline, which is a class of compounds that has been found to have a broad range of biological activities.
Mécanisme D'action
The mechanism of action of 4-MeTIQ is not fully understood, but studies have suggested that this compound may act through several different pathways. One possible mechanism is the inhibition of oxidative stress, which has been implicated in the development of many diseases. Another possible mechanism is the modulation of neurotransmitter systems, which may be involved in the regulation of mood and behavior.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-MeTIQ has a broad range of biochemical and physiological effects. This compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 4-MeTIQ has been found to have anti-inflammatory effects, which may help to reduce inflammation in the body. Finally, this compound has been found to have neuroprotective effects, which may help to protect the brain from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-MeTIQ in lab experiments is that this compound has a broad range of biological activities, which makes it a useful tool for studying various biological processes. Additionally, 4-MeTIQ is relatively easy to synthesize, which makes it more accessible than some other compounds that have similar biological activities. One limitation of using 4-MeTIQ in lab experiments is that the mechanism of action of this compound is not fully understood, which makes it more difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 4-MeTIQ. One possible direction is to further investigate the mechanism of action of this compound, in order to better understand how it exerts its biological effects. Another possible direction is to investigate the potential therapeutic applications of 4-MeTIQ, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, future research could focus on developing new derivatives of 4-MeTIQ that have improved biological activity and/or reduced toxicity.
Applications De Recherche Scientifique
4-MeTIQ has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has a broad range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-12-6-8-14(9-7-12)16-15-5-3-2-4-13(15)10-11-17-16/h2-9,16-17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRKUZDQUXNJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



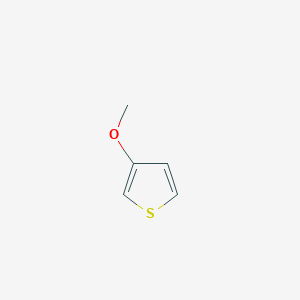
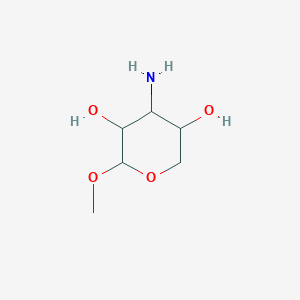
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)

